AdapaleneGlucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

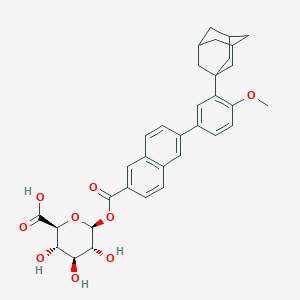

Properties

Molecular Formula |

C34H36O9 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C34H36O9/c1-41-26-7-6-23(13-25(26)34-14-17-8-18(15-34)10-19(9-17)16-34)21-2-3-22-12-24(5-4-20(22)11-21)32(40)43-33-29(37)27(35)28(36)30(42-33)31(38)39/h2-7,11-13,17-19,27-30,33,35-37H,8-10,14-16H2,1H3,(H,38,39)/t17?,18?,19?,27-,28-,29+,30-,33-,34?/m0/s1 |

InChI Key |

NKYIWGAVRVADDS-UXONJOICSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C56CC7CC(C5)CC(C7)C6 |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C56CC7CC(C5)CC(C7)C6 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of Adapalene Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene, a third-generation topical retinoid, is a cornerstone in the treatment of acne vulgaris. Like many xenobiotics, adapalene undergoes metabolism in the body to facilitate its excretion. A primary metabolic pathway for adapalene is glucuronidation, a common phase II biotransformation reaction that conjugates the drug with glucuronic acid, increasing its water solubility and facilitating its elimination. The elucidation of the precise structure of these metabolites is a critical step in drug development, providing insights into the drug's metabolic fate, potential for drug-drug interactions, and overall safety profile.

This technical guide provides a comprehensive overview of the structure elucidation of the major glucuronide metabolite of adapalene. While detailed proprietary experimental data is not fully available in the public domain, this guide synthesizes the available information from commercial suppliers of the analytical standard and general principles of metabolite identification to present a clear picture of the structure and the methodologies involved in its confirmation.

The Structure of Adapalene Glucuronide: An Acyl Glucuronide

The primary glucuronide metabolite of adapalene has been identified as Adapalene Acyl-Glucuronide . This structure is confirmed by the consistent data provided by multiple chemical suppliers of the reference standard. In this metabolite, the glucuronic acid moiety is conjugated to the carboxylic acid group of adapalene through an ester linkage.

The chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| Metabolite Name | Adapalene Acyl-Glucuronide | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 359699-07-3 | --INVALID-LINK-- |

| Molecular Formula | C₃₄H₃₆O₉ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 588.65 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | (2S,3S,4S,5R)-6-((6-(3-((3r,5r,7r)-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | --INVALID-LINK-- |

Experimental Protocols for Structure Elucidation

While specific, detailed experimental protocols for the initial structure elucidation of adapalene glucuronide are not publicly available, this section outlines the generally accepted methodologies that would be employed for such a task.

In Vitro Metabolism Studies

The generation of adapalene glucuronide for analytical purposes is typically achieved through in vitro incubation of the parent drug with liver microsomes, which are rich in the necessary UDP-glucuronosyltransferase (UGT) enzymes.

Protocol for In Vitro Generation of Adapalene Glucuronide:

-

Incubation Mixture Preparation:

-

Prepare a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Add human liver microsomes (e.g., 0.5 mg/mL final concentration).

-

Add adapalene (e.g., 10 µM final concentration, typically dissolved in a small amount of organic solvent like methanol or DMSO).

-

Add the cofactor UDP-glucuronic acid (UDPGA) (e.g., 2 mM final concentration).

-

A pore-forming agent like alamethicin may be included to ensure UDPGA access to the UGT enzymes within the microsomal lumen.

-

-

Incubation:

-

Pre-incubate the mixture without UDPGA for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 60-120 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the primary technique for the detection, identification, and quantification of drug metabolites.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode. For glucuronides, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

-

MS Scan Mode: Full scan to detect the parent ion of the putative glucuronide (m/z 587.2 for [M-H]⁻).

-

MS/MS Scan Mode: Product ion scan of the parent ion to generate a fragmentation pattern. A characteristic neutral loss of 176 Da (the mass of the glucuronic acid moiety) is a strong indicator of a glucuronide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule. To perform NMR analysis, the metabolite must be isolated and purified in sufficient quantity (typically µg to mg scale).

General NMR Experimental Approach:

-

Isolation and Purification: The glucuronide metabolite is isolated from the in vitro incubation mixture or from in vivo samples (e.g., urine, bile) using preparative high-performance liquid chromatography (HPLC).

-

NMR Analysis:

-

The purified metabolite is dissolved in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

-

A suite of NMR experiments is performed, including:

-

1D NMR: ¹H NMR to identify all proton signals and their multiplicities.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the point of attachment of the glucuronic acid to the adapalene molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

-

-

Data Presentation

While specific quantitative data for Adapalene Acyl-Glucuronide is not available in the public literature, the following tables illustrate how such data would be presented.

Table 1: Expected High-Resolution Mass Spectrometry Data for Adapalene Acyl-Glucuronide

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M-H]⁻ | 587.2280 | Data not available | Data not available |

| [M+H]⁺ | 589.2432 | Data not available | Data not available |

| [M+Na]⁺ | 611.2252 | Data not available | Data not available |

Table 2: Hypothetical MS/MS Fragmentation Data for the [M-H]⁻ Ion of Adapalene Acyl-Glucuronide (m/z 587.2)

| Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |

| 411.2 | [Adapalene - H]⁻ (Loss of glucuronic acid, C₆H₈O₆, 176 Da) |

| Other fragments | Further fragmentation of the adapalene aglycone |

Table 3: Illustrative ¹H NMR Chemical Shifts (Hypothetical)

This table is for illustrative purposes only, as actual NMR data for adapalene glucuronide is not publicly available.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Adapalene Moiety | ||

| Naphthyl protons | Expected in aromatic region | Various |

| Adamantyl protons | Expected in aliphatic region | Various |

| Methoxy protons | ~3.8-4.0 | s |

| Glucuronic Acid Moiety | ||

| Anomeric proton (H-1') | ~5.0-5.5 | d |

| Other sugar protons | ~3.2-4.5 | Various |

Visualizations

The following diagrams illustrate the key processes and relationships in the structure elucidation of adapalene glucuronide.

Conclusion

The primary metabolite of adapalene is confirmed to be Adapalene Acyl-Glucuronide, where glucuronic acid is attached to the carboxylic acid moiety of the parent drug. This has been established through the availability of a commercial analytical standard with a defined chemical structure, molecular formula, and CAS number. While the detailed experimental data from the initial structure elucidation studies are not publicly accessible, the established methodologies of in vitro metabolism, LC-MS/MS, and NMR spectroscopy provide a robust framework for such an analysis. This guide serves as a valuable resource for researchers and professionals in drug development by consolidating the known information and outlining the standard procedures for the characterization of this important metabolite.

An In-depth Technical Guide to the Chemical Synthesis of Adapalene Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, is a widely used topical treatment for acne vulgaris. Its primary metabolite in humans is Adapalene Glucuronide, an acyl glucuronide formed via phase II metabolism. The availability of pure Adapalene Glucuronide is crucial for various in vitro and in vivo studies, including drug metabolism, pharmacokinetic profiling, and as a reference standard in analytical methods. This technical guide provides a comprehensive overview of a plausible chemical synthesis route for Adapalene Glucuronide, detailing experimental protocols, data presentation, and relevant biological context. The proposed synthesis involves the selective 1β-acylation of a protected allyl glucuronate with Adapalene, followed by a mild palladium-catalyzed deprotection.

Introduction

Glucuronidation is a major pathway in drug metabolism, facilitating the excretion of xenobiotics by increasing their hydrophilicity.[1] Adapalene, with its carboxylic acid moiety, is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of Adapalene Glucuronide. The synthesis of acyl glucuronides can be challenging due to the lability of the acyl linkage and the potential for acyl migration. This guide outlines a robust chemical synthesis strategy to obtain the 1-β-O-acyl glucuronide of Adapalene, a critical tool for pharmaceutical research and development.

Proposed Chemical Synthesis Pathway

The proposed synthesis of Adapalene Glucuronide is a two-step process starting from Adapalene and a protected glucuronic acid derivative. The key steps are:

-

HATU-Mediated Acylation: Coupling of Adapalene with allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate in the presence of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent. This reaction is designed to selectively form the thermodynamically favored β-anomer.

-

Palladium-Catalyzed Deprotection: Removal of the allyl and acetyl protecting groups under mild conditions using a palladium catalyst to yield the final product, Adapalene Glucuronide.

Below is a DOT language script for the visualization of the synthetic workflow.

Caption: Proposed synthetic workflow for Adapalene Glucuronide.

Detailed Experimental Protocols

Step 1: Synthesis of Protected Adapalene Glucuronide (Allyl (2,3,4-tri-O-acetyl-1-deoxy-1-(6-(3-(1-adamantyl)-4-methoxyphenyl)naphthalene-2-carboxamido))-β-D-glucopyranuronate)

Materials:

-

Adapalene (1.0 eq)

-

Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate (1.2 eq)

-

HATU (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Adapalene (1.0 eq) in anhydrous DMF, add Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) sequentially to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the protected Adapalene Glucuronide.

Step 2: Synthesis of Adapalene Glucuronide

Materials:

-

Protected Adapalene Glucuronide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.1 eq)

-

N-Methylaniline (5.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Methanol

-

Deionized water

Procedure:

-

Dissolve the protected Adapalene Glucuronide (1.0 eq) in anhydrous THF.

-

Add N-methylaniline (5.0 eq) to the solution.

-

Degas the solution with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture under an argon atmosphere.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

Lyophilize the pure fractions to obtain Adapalene Glucuronide as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Adapalene Glucuronide.

| Step | Reactant | Molecular Weight ( g/mol ) | Equivalents | Expected Yield (%) |

| 1 | Adapalene | 412.52 | 1.0 | 70-80 |

| 1 | Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate | 372.33 | 1.2 | |

| 2 | Protected Adapalene Glucuronide | 767.85 | 1.0 | 60-70 |

Table 1: Expected Reaction Yields.

| Compound | ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) | Mass Spectrometry (m/z) |

| Adapalene Glucuronide | 1.70-2.20 (m, 15H, adamantyl), 3.85 (s, 3H, OCH₃), 5.10-5.40 (m, 4H, glucuronyl), 6.90-8.50 (m, 9H, aromatic) | 29.5, 36.8, 40.5 (adamantyl), 55.4 (OCH₃), 72.0-76.0 (glucuronyl), 95.0 (anomeric C), 112.0-160.0 (aromatic), 168.0 (C=O, ester), 172.0 (C=O, acid) | [M-H]⁻: 587.2 |

Table 2: Expected Analytical Data for Adapalene Glucuronide.

Adapalene's Mechanism of Action: A Signaling Pathway Overview

Adapalene exerts its therapeutic effects by modulating the signaling of retinoic acid receptors (RARs), specifically RARγ, which is abundant in the epidermis.[2] Upon entering the cell, Adapalene binds to the RARγ/RXRα heterodimer. This complex then translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the transcription of target genes. This process ultimately normalizes keratinocyte differentiation, reduces inflammation, and prevents the formation of comedones.[3]

The following DOT script visualizes this signaling pathway.

Caption: Adapalene's signaling pathway via RAR/RXR heterodimerization.

Conclusion

This technical guide provides a detailed and plausible approach to the chemical synthesis of Adapalene Glucuronide, a critical metabolite for in-depth pharmaceutical studies. The outlined experimental protocols, coupled with the expected analytical data and the biological context of Adapalene's mechanism of action, offer a comprehensive resource for researchers in drug development and related scientific fields. The successful synthesis of this metabolite will undoubtedly facilitate a better understanding of Adapalene's metabolic fate and its biological implications.

References

In Vitro Biosynthesis of Adapalene Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene, a third-generation synthetic retinoid, is widely used in the topical treatment of acne vulgaris. Like many xenobiotics, adapalene undergoes phase II metabolism in the body to facilitate its excretion. One of the key metabolic pathways is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction conjugates a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the adapalene molecule, forming the more water-soluble adapalene glucuronide.

Understanding the in vitro biosynthesis of adapalene glucuronide is crucial for several aspects of drug development and research. It allows for the characterization of the enzymes involved, the determination of kinetic parameters, and the potential for drug-drug interactions. This technical guide provides a comprehensive overview of the methodologies and key considerations for the in vitro synthesis and analysis of adapalene glucuronide.

Core Principles of In Vitro Glucuronidation

The in vitro biosynthesis of adapalene glucuronide mimics the physiological process in a controlled laboratory setting. The fundamental components of this reaction include:

-

Enzyme Source: UGTs are membrane-bound enzymes located in the endoplasmic reticulum of cells, primarily in the liver. For in vitro studies, common enzyme sources include human liver microsomes (HLM), which contain a mixture of UGTs, or recombinant UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells). The use of specific recombinant UGTs can help identify the key enzymes responsible for adapalene glucuronidation.

-

Substrate: Adapalene is the substrate that will be glucuronidated.

-

Cofactor: UDPGA is the essential cofactor that provides the glucuronic acid moiety.

-

Buffer System: A suitable buffer is required to maintain the optimal pH and ionic strength for enzyme activity.

Experimental Protocols

This section details a generalized protocol for the in vitro biosynthesis of adapalene glucuronide. The specific concentrations and incubation times may require optimization depending on the enzyme source and experimental goals.

Materials and Reagents

-

Adapalene

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Human Liver Microsomes (HLM) or recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (a pore-forming agent to improve UDPGA access to the active site in microsomes)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (optional but recommended)

-

Methanol

-

Formic acid

Preparation of Solutions

-

Adapalene Stock Solution: Prepare a 10 mM stock solution of adapalene in a suitable organic solvent like methanol or DMSO.

-

UDPGA Stock Solution: Prepare a 50 mM stock solution of UDPGA in ultrapure water.

-

Buffer Solution: Prepare a 50 mM Tris-HCl buffer containing 10 mM MgCl₂.

-

Alamethicin Stock Solution: Prepare a 5 mg/mL solution of alamethicin in methanol.

Incubation Procedure

-

Pre-incubation: In a microcentrifuge tube, combine the following:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (10 mM)

-

HLM or recombinant UGT enzyme (e.g., 0.5 mg/mL protein concentration)

-

Alamethicin (e.g., 25 µg/mg protein)

-

Adapalene (at the desired final concentration, e.g., 1-100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes to allow alamethicin to permeabilize the microsomal vesicles.

-

Initiation of Reaction: Start the glucuronidation reaction by adding UDPGA to a final concentration of 2-5 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to detect and quantify the formation of adapalene glucuronide.

Data Presentation

The quantitative data from in vitro glucuronidation experiments are typically presented in tables to summarize kinetic parameters and enzyme activity.

Table 1: Hypothetical Kinetic Parameters for Adapalene Glucuronidation by Different UGT Isoforms

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |

| UGT1A1 | 5.2 | 150.3 |

| UGT1A3 | 12.8 | 85.7 |

| UGT1A9 | 2.5 | 350.1 |

| UGT2B7 | 8.9 | 210.5 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Analytical Considerations

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific detection and quantification of adapalene glucuronide.

-

Chromatography: Reversed-phase liquid chromatography is typically used to separate adapalene glucuronide from the parent drug and other components of the reaction mixture. A C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of formic acid (to improve peak shape) is a common starting point.

-

Mass Spectrometry: Tandem mass spectrometry provides high selectivity and sensitivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of adapalene glucuronide) and a specific product ion that is formed upon fragmentation. This transition is unique to the analyte of interest, minimizing interference from other compounds.

Conclusion

The in vitro biosynthesis of adapalene glucuronide is a fundamental tool for understanding the metabolism of this important dermatological drug. By following a well-defined experimental protocol and utilizing sensitive analytical techniques, researchers can gain valuable insights into the enzymes responsible for its clearance and the kinetics of this metabolic pathway. This information is critical for predicting potential drug interactions and for the overall safety and efficacy assessment of adapalene. This technical guide provides a solid foundation for researchers to design and execute their own in vitro studies on adapalene glucuronidation.

Adapalene Metabolism and Glucuronidation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris. While its pharmacological activity is well-documented, a comprehensive understanding of its metabolic fate in humans remains an area of active investigation. This technical guide synthesizes the current knowledge on the metabolism and glucuronidation pathways of adapalene. Despite its widespread clinical use, detailed public data on the specific enzymes and quantitative metabolic parameters are limited. This document outlines the known metabolic pathways, provides hypothetical experimental protocols for their investigation, and presents visual representations of the potential metabolic processes to guide further research in this area.

Introduction

Adapalene is a naphthoic acid derivative with a more stable chemical structure compared to earlier generation retinoids, allowing for combination therapy, notably with benzoyl peroxide. It exerts its therapeutic effects by selectively binding to retinoic acid receptors (RAR-β and RAR-γ), modulating cellular differentiation and proliferation, and exhibiting anti-inflammatory properties. Following topical application, systemic absorption of adapalene is minimal. However, the portion that does enter systemic circulation undergoes metabolic transformation. It is estimated that approximately 25% of the absorbed drug is metabolized, with the remaining 75% being excreted unchanged. The primary route of elimination for both the parent drug and its metabolites is through biliary excretion.

Metabolic Pathways

The metabolism of adapalene is understood to proceed through both Phase I and Phase II reactions, although the specific enzymatic players are not yet fully elucidated. The known and hypothesized metabolic transformations are detailed below.

Phase I Metabolism

Phase I metabolism of adapalene is thought to involve O-demethylation and hydroxylation. In vitro studies using human hepatocytes have qualitatively identified fractions that may contain O-demethylated and hydroxylated metabolites of adapalene.[1] The adamantyl group of the adapalene molecule is a potential site for hydroxylation. While specific cytochrome P450 (CYP) enzymes have not been definitively identified for adapalene, studies on other retinoids suggest that isoforms such as CYP2C8, CYP3A4, and members of the CYP26 family could potentially be involved.

Phase II Metabolism: Glucuronidation

The major metabolic pathway for adapalene is glucuronidation, a Phase II conjugation reaction.[2] This process involves the covalent attachment of glucuronic acid to the adapalene molecule, increasing its water solubility and facilitating its excretion. The primary products of adapalene metabolism are glucuronides.[2] The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for adapalene glucuronidation have not been identified in the available literature. However, research on other retinoids indicates the involvement of the UGT1A and UGT2B families in their glucuronidation.

Quantitative Metabolic Data

A significant gap exists in the public domain regarding quantitative data on adapalene metabolism. Key pharmacokinetic parameters from a clinical study with a 0.3% adapalene gel are summarized in the table below. However, kinetic parameters for the metabolic enzymes, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), are not available.

| Parameter | Value | Reference |

| Cmax (Day 10) | 0.553 ± 0.466 ng/mL | [1] |

| AUC(0-24) (Day 10) | 8.37 ± 8.46 ng*h/mL | [1] |

| Terminal Half-life | 17.2 hours | [1] |

Table 1: Pharmacokinetic Parameters of Adapalene (0.3% Gel)

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the investigation of adapalene metabolism, based on standard methodologies in drug metabolism research.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the Phase I metabolites of adapalene and the CYP450 enzymes involved.

Methodology:

-

Incubation: Adapalene (e.g., 1 µM) is incubated with pooled human liver microsomes (HLM) (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: Metabolites are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Reaction Phenotyping: To identify specific CYP enzymes, the assay is repeated with individual recombinant human CYP isoforms or with selective chemical inhibitors for major CYP enzymes.

In Vitro Glucuronidation Assay

Objective: To identify the UGT enzymes responsible for adapalene glucuronidation and to determine the kinetics of this reaction.

Methodology:

-

Enzyme Sources: Adapalene is incubated with either pooled HLM or a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15).

-

Incubation Conditions: The incubation mixture contains the enzyme source, adapalene, and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer at 37°C. The microsomes are typically activated with alamethicin.

-

Kinetic Analysis: For kinetic studies, a range of adapalene concentrations is used.

-

Reaction Termination and Sample Preparation: The reaction is terminated with a cold solvent, and the samples are processed as described for the Phase I metabolism assay.

-

Analysis: The formation of adapalene glucuronide is monitored by LC-MS/MS.

-

Data Analysis: The rate of glucuronide formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations of Metabolic Pathways and Workflows

To aid in the conceptualization of adapalene metabolism and its investigation, the following diagrams have been generated using the DOT language.

Caption: Proposed metabolic pathway of adapalene.

Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolism of adapalene, while not fully characterized, is known to proceed via limited Phase I oxidation followed by a more significant Phase II glucuronidation pathway. This technical guide provides a summary of the current understanding and presents standardized, though hypothetical, protocols to facilitate further research. The elucidation of the specific CYP and UGT enzymes involved in adapalene metabolism is crucial for a more complete risk assessment, particularly concerning potential drug-drug interactions and inter-individual variability in patient response. Future studies employing recombinant enzymes and advanced analytical techniques are warranted to fill the existing knowledge gaps and to provide a more detailed quantitative picture of adapalene's metabolic fate.

References

Unveiling the Metabolic Fate of Adapalene: A Technical Guide to the Biological Activity of Adapalene Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its efficacy is attributed to its selective agonist activity at retinoic acid receptors (RARs), particularly RARβ and RARγ, leading to the modulation of cellular differentiation, keratinization, and inflammation. While the pharmacological profile of the parent drug is well-documented, the biological activity of its primary metabolite, adapalene glucuronide, remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of adapalene metabolism, posits the potential for biological activity of its glucuronide conjugate based on analogous retinoid metabolites, and provides a comprehensive overview of the experimental protocols necessary to elucidate its pharmacological profile.

Introduction: The Metabolic Pathway of Adapalene

Upon topical application, a fraction of adapalene is systemically absorbed and undergoes phase II metabolism, primarily in the liver. The principal metabolic pathway is glucuronidation, a process that conjugates adapalene with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of the lipophilic adapalene molecule, facilitating its excretion, predominantly via the biliary route. Approximately 25% of the administered adapalene is metabolized, with the remainder being excreted as the parent drug.[1][2][3] The presence of UGT enzymes in the skin suggests that some local metabolism of adapalene may also occur.

While glucuronidation is typically a detoxification pathway that leads to pharmacologically inactive metabolites, notable exceptions exist where glucuronide conjugates exhibit significant biological activity.[1] A pertinent example within the retinoid class is retinoyl-β-glucuronide, a metabolite of all-trans-retinoic acid, which has been shown to be biologically active and even offers a better tolerability profile in some applications.[2][3][4][5] This precedent underscores the importance of empirically determining the biological activity of adapalene glucuronide rather than assuming its inactivity.

Adapalene's Mechanism of Action: A Foundation for Inquiry

Adapalene exerts its therapeutic effects by binding to RARs, which are nuclear receptors that function as ligand-activated transcription factors. The binding of adapalene to RARβ and RARγ initiates a cascade of molecular events that normalize follicular epithelial cell differentiation, reduce the formation of microcomedones, and decrease the inflammatory response.[1][6][7] The core of adapalene's activity lies in its ability to modulate gene expression through these receptors.

To ascertain the biological relevance of adapalene glucuronide, it is crucial to investigate whether this metabolite retains the ability to interact with and activate RARs.

Quantitative Data: The Unanswered Questions

Currently, there is a lack of publicly available quantitative data on the biological activity of adapalene glucuronide. To address this knowledge gap, the following parameters would need to be experimentally determined and compared with those of the parent compound, adapalene.

| Parameter | Adapalene (Literature Values) | Adapalene Glucuronide (To Be Determined) |

| Receptor Binding Affinity | ||

| RARα | Low affinity | IC₅₀ (nM) |

| RARβ | High affinity | IC₅₀ (nM) |

| RARγ | High affinity | IC₅₀ (nM) |

| Receptor Transactivation | ||

| RARα | Agonist activity | EC₅₀ (nM) |

| RARβ | Agonist activity | EC₅₀ (nM) |

| RARγ | Agonist activity | EC₅₀ (nM) |

| In Vitro Functional Activity | ||

| Comedolytic Activity | Potent | % reduction in microcomedones |

| Keratinocyte Differentiation | Modulates | Marker gene expression (e.g., K1, K10) |

| Anti-inflammatory Activity | Significant | Inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) |

Experimental Protocols for Determining Biological Activity

The following section details the key experimental methodologies required to assess the biological activity of adapalene glucuronide.

In Vitro Glucuronidation of Adapalene

Objective: To generate adapalene glucuronide in vitro for subsequent biological activity testing.

Methodology:

-

Microsome Preparation: Human liver microsomes (or skin microsomes) are used as the source of UGT enzymes.

-

Incubation Mixture: The reaction mixture typically contains:

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

Adapalene (substrate)

-

UDP-glucuronic acid (UDPGA, co-substrate)

-

Magnesium chloride (activator)

-

A buffer solution (e.g., Tris-HCl, pH 7.4)

-

Alamethicin (a pore-forming peptide to disrupt microsomal membranes and expose the UGT active site)

-

-

Reaction: The reaction is initiated by the addition of UDPGA and incubated at 37°C.

-

Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile.

-

Analysis: The formation of adapalene glucuronide is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Retinoic Acid Receptor (RAR) Binding Assay

Objective: To determine the binding affinity of adapalene glucuronide to RAR isoforms (α, β, and γ).

Methodology:

-

Receptor Source: Recombinant human RARα, RARβ, and RARγ are used.

-

Radioligand: A radiolabeled retinoid with known high affinity for RARs (e.g., [³H]-all-trans-retinoic acid) is used as the tracer.

-

Competitive Binding: A constant concentration of the radioligand and RAR is incubated with increasing concentrations of unlabeled adapalene or adapalene glucuronide.

-

Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

RAR Transactivation Assay (Reporter Gene Assay)

Objective: To measure the ability of adapalene glucuronide to activate gene transcription mediated by RARs.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T or CV-1) is used.

-

Transfection: Cells are co-transfected with:

-

An expression vector for the specific human RAR isoform (α, β, or γ).

-

A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Treatment: Transfected cells are treated with varying concentrations of adapalene or adapalene glucuronide.

-

Lysis and Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.

In Vitro Comedolytic Assay (Rhino Mouse Model)

Objective: To assess the ability of adapalene glucuronide to reverse the formation of utriculi (comedo-like structures) in the skin of the rhino mouse.

Methodology:

-

Animal Model: The rhino mouse (hr/hr) is a genetically hairless mouse that develops prominent utriculi.

-

Treatment: A solution of adapalene or adapalene glucuronide is topically applied to the dorsal skin of the mice for a defined period (e.g., 2-3 weeks).

-

Histological Analysis: Skin biopsies are taken, sectioned, and stained (e.g., with hematoxylin and eosin).

-

Quantification: The density and size of the utriculi are measured and compared between treatment groups and a vehicle control. A reduction in utriculi size and density indicates comedolytic activity.

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of adapalene via glucuronidation.

References

- 1. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Retinoyl beta-glucuronide: a biologically active interesting retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Importance of UDP-glucuronosyltransferase 1A1 expression in skin and its induction by UVB in neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants [mdpi.com]

The Pharmacological Profile of Adapalene Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its efficacy is attributed to its selective binding to retinoic acid receptors (RARs), specifically RARβ and RARγ, which modulates cellular differentiation and proliferation, and exerts anti-inflammatory effects. While the pharmacological profile of the parent drug, Adapalene, is well-documented, a comprehensive analysis of its metabolites is notably absent in publicly available scientific literature. It is understood that Adapalene is metabolized to a limited extent in humans, with the primary products being glucuronides[1]. Approximately 25% of the drug undergoes metabolism, while the remainder is excreted unchanged[1]. This guide outlines the established pharmacological actions of Adapalene and provides detailed experimental protocols that would be essential for characterizing the pharmacological profile of its metabolites, should they be synthesized or isolated.

Adapalene Metabolism

Information regarding the in-depth metabolism of Adapalene in humans is limited. The primary metabolic pathway identified is glucuronidation, a common process that increases the water solubility of compounds to facilitate their excretion[1]. The specific isomers of the glucuronide metabolites and their distribution in tissues are not extensively characterized in the available literature. It is currently unknown whether these glucuronide metabolites possess any pharmacological activity or if they are simply inactive excretion products.

Pharmacological Profile of Adapalene (Parent Compound)

Adapalene's therapeutic effects are mediated through its interaction with the nuclear retinoic acid receptor (RAR) signaling pathway.

Retinoic Acid Receptor (RAR) Binding Affinity

Adapalene exhibits a distinct receptor binding profile that contributes to its favorable tolerability. Unlike first-generation retinoids such as tretinoin, which bind to all three RAR subtypes (α, β, and γ), Adapalene demonstrates selectivity for RARβ and RARγ[2][]. This selectivity is thought to be responsible for its reduced side-effect profile, as RARα is more ubiquitously expressed, while RARγ is the predominant subtype in the epidermis[4]. Adapalene does not bind to cellular retinoic acid-binding proteins (CRABPs), which may allow for more consistent levels of the drug to reach the nuclear receptors[4][5].

Gene Transactivation

Upon binding to RARs, Adapalene induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[2]. This interaction modulates gene transcription, influencing processes such as keratinocyte differentiation and proliferation, and reducing the expression of pro-inflammatory mediators[].

Signaling Pathway

The signaling pathway for Adapalene involves its entry into the cell, binding to nuclear RARs, heterodimerization with RXRs, and subsequent modulation of gene expression.

Experimental Protocols for Characterizing Adapalene Metabolites

To determine the pharmacological profile of Adapalene's glucuronide metabolites, a series of in vitro experiments would be necessary. The following are detailed methodologies for key assays.

Radioligand Binding Assay for RAR Affinity

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of Adapalene metabolites for RARα, RARβ, and RARγ.

Materials:

-

Recombinant human RARα, RARβ, and RARγ.

-

Radioligand (e.g., [³H]-all-trans retinoic acid).

-

Adapalene metabolites (test compounds).

-

Unlabeled all-trans retinoic acid (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation (if using membrane-bound receptors): Homogenize cells or tissues expressing the RARs in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the Adapalene metabolite.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the Adapalene metabolite that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reporter Gene Assay for Transactivation Activity

This assay measures the ability of a compound to activate gene transcription through a specific receptor.

Objective: To determine if Adapalene metabolites can act as agonists or antagonists of RAR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of RARs.

-

Expression plasmids for human RARα, RARβ, and RARγ.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with RAREs.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Adapalene metabolites (test compounds).

-

All-trans retinoic acid (positive control agonist).

-

RAR antagonist (e.g., AGN 194310) for antagonist mode.

-

Cell culture medium and supplements.

-

Luciferase assay reagents.

-

Luminometer.

Protocol:

-

Cell Transfection: Co-transfect the mammalian cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control plasmid.

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of the Adapalene metabolites. For antagonist testing, co-treat with a known RAR agonist.

-

Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the Adapalene metabolite to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Quantitative Data Summary (Hypothetical for Metabolites)

As no experimental data for Adapalene metabolites are available, the following tables are presented as templates for how such data would be structured for clear comparison.

Table 1: RAR Binding Affinities (Ki, nM) of Adapalene and its Metabolites

| Compound | RARα | RARβ | RARγ |

| Adapalene | >1000 | ~50 | ~30 |

| Metabolite 1 (Glucuronide) | TBD | TBD | TBD |

| Metabolite 2 (Glucuronide) | TBD | TBD | TBD |

| All-trans retinoic acid | ~5 | ~3 | ~2 |

| TBD: To Be Determined |

Table 2: RAR Transactivation Activity (EC₅₀, nM) of Adapalene and its Metabolites

| Compound | RARα | RARβ | RARγ |

| Adapalene | >1000 | ~40 | ~25 |

| Metabolite 1 (Glucuronide) | TBD | TBD | TBD |

| Metabolite 2 (Glucuronide) | TBD | TBD | TBD |

| All-trans retinoic acid | ~8 | ~5 | ~4 |

| TBD: To Be Determined |

Conclusion

The pharmacological profile of Adapalene is well-characterized, with its therapeutic efficacy in acne stemming from its selective agonist activity at RARβ and RARγ. However, a significant knowledge gap exists regarding the pharmacological activity of its metabolites. The major metabolites are known to be glucuronides, but it is unclear if they retain any affinity for RARs or possess any transactivation capabilities. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro characterization of these metabolites. Such studies are crucial to fully understand the complete pharmacological footprint of Adapalene and to ascertain whether its metabolites contribute to its therapeutic effects or are merely inactive byproducts. Further research, including the synthesis and purification of Adapalene glucuronides, is warranted to enable these essential pharmacological investigations.

References

The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in Adapalene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, is widely utilized in the topical treatment of acne vulgaris. While its clinical efficacy and safety are well-established, a detailed understanding of its metabolic fate, particularly the role of UDP-glucuronosyltransferase (UGT) enzymes, is crucial for comprehensive drug development and risk assessment. It is known that approximately 25% of an administered adapalene dose undergoes metabolism, with glucuronidation being the primary pathway. However, the specific UGT isoforms responsible for this biotransformation and their kinetic parameters have not been extensively detailed in publicly available literature. This technical guide synthesizes the current understanding of retinoid metabolism by UGT enzymes, providing a framework for investigating the specific role of these enzymes in the metabolism of adapalene. This guide includes hypothesized metabolic pathways, detailed experimental protocols for in vitro assessment, and templates for quantitative data presentation.

Introduction to Adapalene and UGT Enzymes

Adapalene is a naphthoic acid derivative with potent retinoid receptor agonist activity, demonstrating high affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ. This selective binding profile is thought to contribute to its favorable therapeutic index, with reduced skin irritation compared to earlier generation retinoids.

The UGTs are a superfamily of phase II drug-metabolizing enzymes that play a critical role in the detoxification and elimination of a vast array of endogenous and exogenous compounds.[1] These enzymes catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion via urine or bile.[1] The UGTs are classified into two main families, UGT1 and UGT2, based on sequence homology.[2] Several isoforms within these families are expressed in various tissues, with the liver being the primary site of drug metabolism.[2]

Adapalene Metabolism: The Glucuronidation Pathway

Pharmacokinetic studies have consistently shown that the major metabolites of adapalene are glucuronides.[3] This indicates that UGT-mediated conjugation is the principal metabolic clearance route for the portion of adapalene that is systemically absorbed. While direct studies on adapalene are limited, research on other retinoids, such as all-trans retinoic acid (atRA), has identified UGT2B7 as the sole UGT isoform responsible for their glucuronidation.[3] This provides a strong rationale to hypothesize that UGT2B7 may also be a key enzyme in the metabolism of adapalene.

The proposed metabolic pathway involves the enzymatic transfer of a glucuronic acid moiety to the hydroxyl group of adapalene, forming adapalene-O-glucuronide.

References

An In-Depth Technical Guide to the Physicochemical Properties of Adapalene Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, is a widely utilized topical treatment for acne vulgaris. In vivo, adapalene undergoes phase II metabolism, primarily through glucuronidation, to form Adapalene Glucuronide. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Adapalene Glucuronide, also referred to as Adapalene Acyl Glucuronide. Due to the limited availability of specific experimental data for this metabolite, this guide combines reported information with established principles of drug glucuronide chemistry to offer a robust resource for researchers. Detailed experimental protocols for the synthesis, purification, and characterization of Adapalene Glucuronide are also presented to facilitate further investigation.

Chemical Structure and Identification

Adapalene Glucuronide is formed by the enzymatic conjugation of glucuronic acid to the carboxylic acid moiety of adapalene.

-

IUPAC Name: (2S,3S,4S,5R,6S)-6-((6-(3-((3r,5r,7r)-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

-

Molecular Formula: C₃₄H₃₆O₉

-

Molecular Weight: 588.65 g/mol

-

CAS Number: 359699-07-3

Physicochemical Properties

The addition of a glucuronic acid moiety significantly alters the physicochemical properties of the parent drug, adapalene, primarily increasing its hydrophilicity. The following table summarizes the known and predicted properties of Adapalene Glucuronide.

| Property | Value | Source/Method |

| Molecular Weight | 588.65 g/mol | Calculated |

| Molecular Formula | C₃₄H₃₆O₉ | --- |

| Appearance | White to off-white solid | Predicted |

| Water Solubility | Significantly higher than adapalene | General principle of glucuronidation[1] |

| pKa | Predicted: ~2.66 (for the carboxylic acid on the glucuronyl moiety) | Chemicalize Prediction[2] |

| Melting Point | Data not available | --- |

| Boiling Point | Predicted: 823.6 °C | Chemicalize Prediction[2] |

| Density | Predicted: 1.45 g/cm³ | Chemicalize Prediction[2] |

| LogP | Significantly lower than adapalene | General principle of glucuronidation |

Stability

Acyl glucuronides, such as Adapalene Glucuronide, are known to be chemically reactive and can undergo hydrolysis and intramolecular acyl migration.

-

pH Stability: Acyl glucuronides are generally more stable at acidic pH (around 4-5) and are prone to hydrolysis and acyl migration at neutral to alkaline pH.[3] This is a critical consideration for in vitro studies and analytical method development.

-

Temperature Stability: As with most biological molecules, prolonged exposure to elevated temperatures can lead to degradation. It is recommended to store Adapalene Glucuronide, especially in solution, at low temperatures (-20°C or below).

Experimental Protocols

Enzymatic Synthesis of Adapalene Glucuronide

This protocol describes a general method for the in vitro synthesis of Adapalene Glucuronide using human liver microsomes, which are a rich source of UDP-glucuronosyltransferases (UGTs).

Materials:

-

Adapalene

-

Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Acetonitrile

-

Formic acid

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to final volume)

-

Human Liver Microsomes (final concentration 0.5-1 mg/mL)

-

Adapalene (from a stock solution in DMSO or methanol, final concentration 10-100 µM)

-

MgCl₂ (final concentration 5-10 mM)

-

Saccharolactone (final concentration 1-2 mM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate Reaction: Add UDPGA (final concentration 1-2 mM) to start the reaction.

-

Incubation: Incubate at 37°C for 1-4 hours with gentle shaking. The optimal incubation time should be determined empirically.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing 1% formic acid.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean tube for analysis and purification.

Purification of Adapalene Glucuronide

The synthesized Adapalene Glucuronide can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes). The exact gradient should be optimized.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: Based on the UV spectrum of adapalene (e.g., ~321 nm).

-

Injection Volume: 20-100 µL.

Procedure:

-

Inject the supernatant from the synthesis reaction onto the HPLC system.

-

Monitor the chromatogram at the appropriate wavelength. Adapalene Glucuronide is expected to elute earlier than the parent drug, adapalene, due to its increased polarity.

-

Collect the fraction corresponding to the Adapalene Glucuronide peak.

-

The collected fractions can be pooled and the solvent evaporated under vacuum to obtain the purified product.

Characterization of Adapalene Glucuronide

4.3.1. Mass Spectrometry (MS)

-

Technique: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is the preferred method.

-

Expected Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would be at m/z 589.23. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 587.21.

-

Fragmentation: Tandem MS (MS/MS) analysis can be used to confirm the structure by observing the characteristic loss of the glucuronic acid moiety (176 Da).

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

-

Sample Preparation: The purified Adapalene Glucuronide should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Expected Signals: The NMR spectra will show signals corresponding to the adapalene backbone and additional signals from the glucuronic acid moiety. Key signals to identify include the anomeric proton of the glucuronic acid (typically a doublet around 5-6 ppm in ¹H NMR) and the characteristic sugar protons. 2D NMR experiments such as COSY and HMBC can be used to confirm the connectivity between the adapalene and glucuronic acid moieties.

Visualizations

Caption: Metabolic pathway of Adapalene to Adapalene Glucuronide.

Caption: General experimental workflow for Adapalene Glucuronide.

Conclusion

Adapalene Glucuronide is the major metabolite of adapalene, and understanding its physicochemical properties is crucial for comprehensive drug metabolism and safety studies. While specific experimental data for this compound are scarce, this guide provides a detailed overview based on established principles of drug glucuronide chemistry. The provided experimental protocols offer a starting point for the synthesis, purification, and characterization of Adapalene Glucuronide, which will enable further research into its biological activity and disposition.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Adapalene Glucuronide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for Adapalene Glucuronide.

Introduction

Adapalene is a third-generation synthetic retinoid primarily used in the treatment of acne vulgaris.[1] Like many xenobiotics, Adapalene undergoes metabolism in the body, with glucuronidation being a major phase II metabolic pathway.[2][3] This process results in the formation of Adapalene Glucuronide, a more water-soluble conjugate that can be readily excreted. The accurate quantification and characterization of Adapalene Glucuronide are crucial for pharmacokinetic studies, drug metabolism research, and safety assessments.

This document outlines the necessary analytical standards and provides a detailed protocol for the analysis of Adapalene Glucuronide in various matrices.

Analytical Standards

A certified reference standard is essential for the accurate identification and quantification of Adapalene Glucuronide.

Product Information:

| Parameter | Information | Source |

| Product Name | Adapalene Glucuronide | LGC Standards, Acanthus Research[4][5] |

| Synonyms | Adapalene Acylglucuronide, (2S,3S,4S,5R,6S)-6-((6-(3-((3r,5r,7r)-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | LGC Standards[4] |

| CAS Number | 359699-07-3 | LGC Standards, Acanthus Research[4][5] |

| Molecular Formula | C34H36O9 | LGC Standards, Acanthus Research[4][5] |

| Molecular Weight | 588.24 g/mol | LGC Standards[4] |

| Parent Drug | Adapalene | Acanthus Research[5] |

| Category | Drug Metabolites Reference Standards | Acanthus Research[5] |

Experimental Protocols

The following protocols are recommended for the analysis of Adapalene Glucuronide. These are based on established methods for the analysis of Adapalene and other glucuronide metabolites.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of Adapalene Glucuronide in simpler matrices or for initial purity assessments of the reference standard.

3.1.1. Materials and Reagents

-

Adapalene Glucuronide reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable acid for pH adjustment)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

3.1.2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

-

Reversed-phase C18 column (e.g., 125 mm × 4.6 mm, 5 µm particle size).[6]

3.1.3. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Adapalene Glucuronide reference standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 20, 50 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.

3.1.4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (125 mm × 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile:Water (pH adjusted to 2.5 with phosphoric acid), gradient elution may be required |

| Flow Rate | 1.4 mL/min[6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | 30 °C |

| Detection Wavelength | 321 nm (based on Adapalene)[6] |

3.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

-

Determine the concentration of Adapalene Glucuronide in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for the quantification of Adapalene Glucuronide in complex biological matrices.

3.2.1. Materials and Reagents

-

Adapalene Glucuronide reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled Adapalene Glucuronide or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Methanol (LC-MS grade)

3.2.2. Instrumentation

-

LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3.2.3. Preparation of Solutions

-

Standard Stock Solutions: Prepare stock solutions of Adapalene Glucuronide and the IS in methanol.

-

Working Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate matrix (e.g., plasma, urine) with known amounts of Adapalene Glucuronide and a constant amount of the IS.

3.2.4. Sample Preparation

-

Protein Precipitation: For plasma or serum samples, a simple protein precipitation with acetonitrile is often sufficient.

-

Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be employed to clean up and concentrate the sample.

3.2.5. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 (e.g., 50 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MRM Transitions | To be determined by direct infusion of the reference standard |

3.2.6. Data Analysis

-

Quantification is performed using Multiple Reaction Monitoring (MRM).

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

The concentration of Adapalene Glucuronide in the samples is determined from the calibration curve.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: HPLC-DAD Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | |

| Correlation Coefficient (r²) | |

| Limit of Detection (LOD) (µg/mL) | |

| Limit of Quantification (LOQ) (µg/mL) | |

| Precision (%RSD) | |

| Intra-day | |

| Inter-day | |

| Accuracy (% Recovery) |

Table 2: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity Range (ng/mL) | |

| Correlation Coefficient (r²) | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | |

| Precision (%CV) | |

| Intra-batch | |

| Inter-batch | |

| Accuracy (% Bias) | |

| Matrix Effect | |

| Recovery (%) |

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of Adapalene Glucuronide by LC-MS/MS.

Metabolic Pathway of Adapalene to Adapalene Glucuronide

Caption: Simplified metabolic pathway of Adapalene to Adapalene Glucuronide.

References

- 1. mdpi.com [mdpi.com]

- 2. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. openread.academy [openread.academy]

- 4. Adapalene Glucuronide | CAS 359699-07-3 | LGC Standards [lgcstandards.com]

- 5. Adapalene Acylglucuronide - Acanthus Research [acanthusresearch.com]

- 6. academic.oup.com [academic.oup.com]

Application Note: High-Throughput Analysis of Adapalene Glucuronide in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of adapalene glucuronide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Adapalene, a third-generation topical retinoid, is primarily metabolized through glucuronidation. Monitoring the levels of its major metabolite, adapalene glucuronide, in plasma is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a protein precipitation-based sample preparation followed by reversed-phase chromatographic separation and detection using electrospray ionization in negative mode with Multiple Reaction Monitoring (MRM). This protocol provides researchers, scientists, and drug development professionals with a robust framework for the bioanalysis of adapalene glucuronide.

Introduction

Adapalene is a naphthoic acid derivative with potent retinoid-like activity, widely used in the topical treatment of acne vulgaris. Following systemic absorption, which is generally low after topical administration, adapalene undergoes metabolism, with approximately 25% being converted to its glucuronide conjugate. This metabolic pathway is a key determinant of its pharmacokinetic profile. Therefore, accurate and reliable quantification of adapalene glucuronide in plasma is essential for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

This protocol details a highly selective and sensitive LC-MS/MS method for the determination of adapalene glucuronide in human plasma. The method is designed to be high-throughput and suitable for the analysis of a large number of samples typically generated in clinical and preclinical studies.

Experimental

Materials and Reagents

-

Adapalene and Adapalene Glucuronide reference standards

-

Internal Standard (IS) (e.g., a stable isotope-labeled adapalene or a structurally similar compound)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (with appropriate anticoagulant)

Sample Preparation

A protein precipitation method is employed for the extraction of adapalene glucuronide from plasma, offering a balance of efficiency and simplicity.

Protocol:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column to resolve adapalene glucuronide from endogenous plasma components.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 20 |

| 8.0 | 20 |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The MRM transitions for adapalene glucuronide are proposed based on the known fragmentation of adapalene. The molecular weight of adapalene is 412.52 g/mol , and the addition of a glucuronic acid moiety (C6H8O6) results in a molecular weight of 588.6 g/mol for adapalene glucuronide. The most abundant product ion for adapalene is a result of decarboxylation[1][2].

Table 3: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 4 |

Table 4: Proposed MRM Transitions for Adapalene Glucuronide

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Adapalene Glucuronide | 587.6 | 411.2 | 0.1 | 30 | 20 |

| Adapalene Glucuronide | 587.6 | 113.1 | 0.1 | 30 | 35 |

| Internal Standard | TBD | TBD | 0.1 | TBD | TBD |

TBD: To be determined based on the selected internal standard.

Data Presentation

Table 5: Pharmacokinetic Parameters of Adapalene in Human Plasma after Topical Administration of Adapalene Gel, 0.3% [3]

| Parameter | Mean ± SD (n=15) |

| Cmax (ng/mL) | 0.553 ± 0.466 |

| AUC(0-24) (ng*h/mL) | 8.37 ± 8.46 |

Data from a clinical study with once-daily application for 10 days.[3]

Visualizations

Adapalene Metabolism Signaling Pathway

The primary metabolic pathway for adapalene involves conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Caption: Metabolic conversion of Adapalene to Adapalene Glucuronide.

Experimental Workflow

The overall experimental workflow for the detection of adapalene glucuronide in plasma is summarized below.

Caption: Workflow for Adapalene Glucuronide analysis in plasma.

Discussion

This application note provides a comprehensive protocol for the quantification of adapalene glucuronide in human plasma. The protein precipitation method offers a rapid and efficient means of sample cleanup. The use of LC-MS/MS with MRM provides high selectivity and sensitivity, which is crucial given the low circulating levels of adapalene and its metabolites following topical administration.

It is important to note that the MRM transitions provided for adapalene glucuronide are theoretical and should be optimized empirically using a reference standard. The cone voltage and collision energy will need to be fine-tuned to achieve the most stable and intense signal for each transition. The selection of a suitable internal standard is also critical for accurate and precise quantification, compensating for variations in sample preparation and instrument response.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of adapalene glucuronide in human plasma. This protocol can be readily implemented in research and drug development laboratories to support pharmacokinetic and metabolism studies of adapalene. The provided workflow and diagrams offer a clear guide for researchers to establish and validate this bioanalytical method.

References

Application Note and Protocol: In Vitro Glucuronidation Assay for Adapalene

Audience: Researchers, scientists, and drug development professionals.

Introduction